Cas no 1806646-02-5 (3-(3-Bromopropyl)-4-(trifluoromethoxy)mandelic acid)

3-(3-Bromopropyl)-4-(trifluoromethoxy)mandelic acid structure
1806646-02-5 structure
Product name:3-(3-Bromopropyl)-4-(trifluoromethoxy)mandelic acid
CAS No:1806646-02-5
MF:C12H12BrF3O4
Molecular Weight:357.120493888855
CID:4939865

3-(3-Bromopropyl)-4-(trifluoromethoxy)mandelic acid 化学的及び物理的性質

名前と識別子

    • 3-(3-Bromopropyl)-4-(trifluoromethoxy)mandelic acid
    • インチ: 1S/C12H12BrF3O4/c13-5-1-2-7-6-8(10(17)11(18)19)3-4-9(7)20-12(14,15)16/h3-4,6,10,17H,1-2,5H2,(H,18,19)
    • InChIKey: MSXIMVPIDCKTFC-UHFFFAOYSA-N
    • SMILES: BrCCCC1C(=CC=C(C(C(=O)O)O)C=1)OC(F)(F)F

計算された属性

  • 精确分子量: 355.98711 g/mol
  • 同位素质量: 355.98711 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 324
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 66.8
  • 分子量: 357.12

3-(3-Bromopropyl)-4-(trifluoromethoxy)mandelic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015027128-500mg
3-(3-Bromopropyl)-4-(trifluoromethoxy)mandelic acid
1806646-02-5 97%
500mg
806.85 USD 2021-06-17
Alichem
A015027128-250mg
3-(3-Bromopropyl)-4-(trifluoromethoxy)mandelic acid
1806646-02-5 97%
250mg
484.80 USD 2021-06-17
Alichem
A015027128-1g
3-(3-Bromopropyl)-4-(trifluoromethoxy)mandelic acid
1806646-02-5 97%
1g
1,445.30 USD 2021-06-17

3-(3-Bromopropyl)-4-(trifluoromethoxy)mandelic acid 関連文献

3-(3-Bromopropyl)-4-(trifluoromethoxy)mandelic acidに関する追加情報

Introduction to 3-(3-Bromopropyl)-4-(trifluoromethoxy)mandelic Acid (CAS No. 1806646-02-5)

3-(3-Bromopropyl-4-(trifluoromethoxy)mandelic acid) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1806646-02-5, represents a unique molecular scaffold that combines a brominated alkyl chain with a trifluoromethoxy substituent on a mandelic acid backbone. Such structural features make it a promising candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes.

The molecular structure of 3-(3-Bromopropyl)-4-(trifluoromethoxy)mandelic acid is characterized by its chiral center, which is a key feature for many pharmacologically active compounds. The presence of both bromine and trifluoromethoxy groups introduces electrophilic and electron-withdrawing effects, respectively, which can significantly influence the compound's reactivity and interactions with biological targets. This dual functionality has been explored in recent studies for its potential in modulating enzyme activity and receptor binding.

In recent years, there has been a growing interest in the development of fluorinated compounds due to their enhanced metabolic stability and improved bioavailability. The trifluoromethoxy group in 3-(3-Bromopropyl)-4-(trifluoromethoxy)mandelic acid is particularly noteworthy, as it has been shown to increase the lipophilicity of molecules while maintaining their solubility in aqueous environments. This property is crucial for drug design, as it allows for better penetration across biological membranes while minimizing toxicity.

The bromopropyl side chain provides an additional layer of complexity to this compound, offering a handle for further chemical modifications. This flexibility has been exploited in synthetic chemistry to create derivatives with tailored properties. For instance, the bromine atom can be readily engaged in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse functional groups at specific positions on the molecule. Such modifications are essential for optimizing pharmacokinetic profiles and target specificity.

Recent research has highlighted the potential of 3-(3-Bromopropyl)-4-(trifluoromethoxy)mandelic acid in the context of drug discovery. One notable area of investigation is its application as an intermediate in the synthesis of protease inhibitors. Proteases play critical roles in various biological pathways, including inflammation and cancer progression. By targeting these enzymes with highly specific inhibitors, researchers aim to develop treatments that can modulate disease processes at a molecular level. The structural features of this compound make it an attractive building block for such inhibitors.

Another promising application lies in its use as a probe for studying enzyme mechanisms. The combination of bromine and trifluoromethoxy groups provides unique spectroscopic properties, allowing researchers to track the compound's interaction with enzymes using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. These studies have provided valuable insights into enzyme dynamics and substrate binding affinities, contributing to a deeper understanding of biological processes.

The pharmaceutical industry has also shown interest in 3-(3-Bromopropyl)-4-(trifluoromethoxy)mandelic acid for its potential as a precursor in the synthesis of antiviral agents. Viruses often rely on host enzymes for replication, making them susceptible to inhibition by small molecule drugs. The ability to modify this compound's structure allows chemists to design molecules that can disrupt viral replication cycles without harming host cells. Preliminary studies have demonstrated its efficacy against certain viral strains, paving the way for further development.

In addition to its pharmaceutical applications, this compound has been explored in materials science and agrochemical research. The unique electronic properties induced by the fluorine atoms make it a candidate for developing advanced materials with applications in optoelectronics and catalysis. Similarly, its structural versatility has been leveraged in creating novel agrochemicals that offer improved efficacy against plant pathogens while maintaining environmental safety.

The synthesis of 3-(3-Bromopropyl)-4-(trifluoromethoxy)mandelic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps include the introduction of the bromopropyl group via halogenation reactions followed by functionalization with the trifluoromethoxy group through nucleophilic substitution or metal-catalyzed cross-coupling reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and commercial applications.

The safety profile of 3-(3-Bromopropyl)-4-(trifluoromethoxy)mandelic acid is another critical consideration in its development. While preliminary studies suggest that it exhibits low toxicity at moderate concentrations, further research is needed to fully characterize its safety margins. This includes evaluating its potential interactions with biological systems and assessing long-term exposure effects. Such studies are essential for ensuring that the compound can be used safely in both laboratory settings and potential therapeutic applications.

In conclusion, 3-(3-Bromopropyl)-4-(trifluoromethoxy)mandelic acid (CAS No. 1806646-02-5) is a versatile compound with significant potential across multiple domains of science and industry. Its unique structural features make it valuable for drug discovery, biochemical research, materials science, and agrochemical development. As our understanding of molecular interactions continues to advance, compounds like this one will play an increasingly important role in addressing complex challenges in medicine and technology.

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